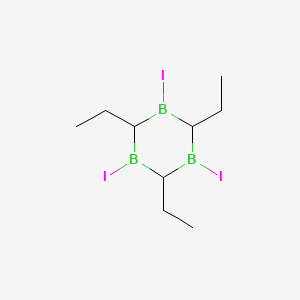![molecular formula C19H12BrClFNO2 B14204118 Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- CAS No. 823782-66-7](/img/structure/B14204118.png)
Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes bromine, fluorine, and chlorine atoms attached to a benzamide core. The presence of these halogens imparts distinct chemical properties, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Halogenation: The amine group is subsequently halogenated using reagents like bromine or chlorine to introduce the desired halogen atoms.
Coupling Reaction: Finally, the halogenated amine is coupled with a fluorophenoxy derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- involves its interaction with specific molecular targets. The halogen atoms play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide, N-(4-fluorophenyl)-3-bromo-: This compound shares a similar structure but lacks the chlorine atom.
Benzamide, N-(3-chlorophenyl)-4-bromo-: This compound has a similar structure but with different positions of the halogen atoms.
4-Bromo-N-(4-fluoro-3-nitrophenyl)-benzamide: This compound includes a nitro group instead of a chloro group.
Uniqueness
Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- is unique due to the specific arrangement of halogen atoms and the presence of the fluorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
823782-66-7 |
|---|---|
Fórmula molecular |
C19H12BrClFNO2 |
Peso molecular |
420.7 g/mol |
Nombre IUPAC |
N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chlorobenzamide |
InChI |
InChI=1S/C19H12BrClFNO2/c20-17-11-15(23-19(24)12-2-1-3-13(21)10-12)6-9-18(17)25-16-7-4-14(22)5-8-16/h1-11H,(H,23,24) |
Clave InChI |
JMKHMAHOYJNHDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
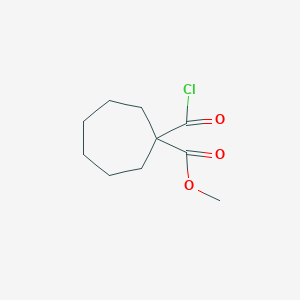
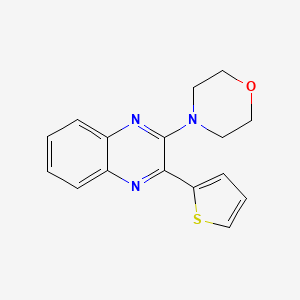
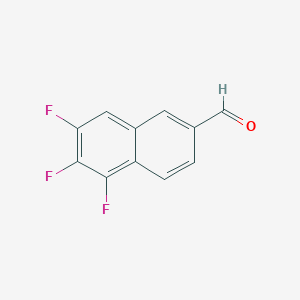
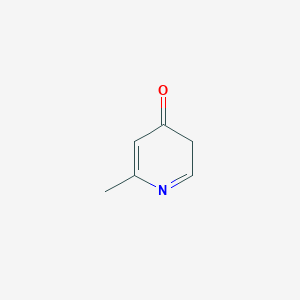


![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)
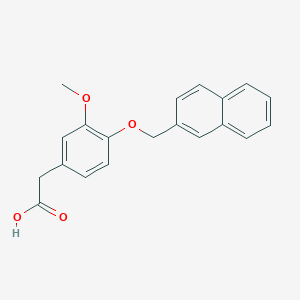
![N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204070.png)
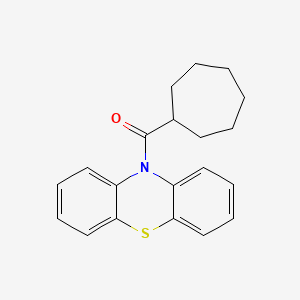
![3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14204084.png)
